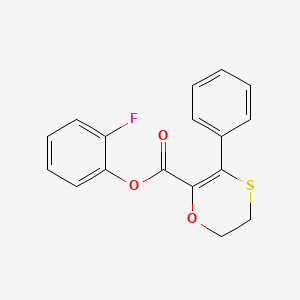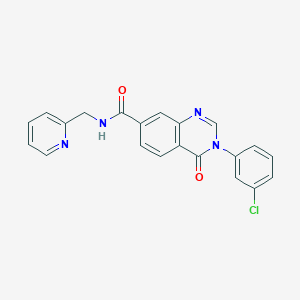
N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenethyl group and an indazole moiety suggests that this compound may exhibit unique pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” typically involves multiple steps, including the formation of the indazole core, the introduction of the fluorophenethyl group, and the construction of the pyrrolidinecarboxamide moiety. Common synthetic routes may include:
Formation of Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of Fluorophenethyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.
Construction of Pyrrolidinecarboxamide Moiety: This can be done through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigating its potential as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Exploring its use in the development of new materials, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” would likely involve interactions with specific molecular targets, such as enzymes, receptors, or ion channels. The indazole moiety is known to interact with various biological targets, potentially modulating signaling pathways and cellular processes. The fluorophenethyl group may enhance the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(3-methylphenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
- N-(3-bromophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Uniqueness
“N-(3-fluorophenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide” is unique due to the presence of the fluorophenethyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms are known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective and selective compared to its analogs.
Propiedades
Fórmula molecular |
C20H19FN4O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[2-(3-fluorophenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19FN4O2/c21-15-5-3-4-13(10-15)8-9-22-20(27)14-11-18(26)25(12-14)19-16-6-1-2-7-17(16)23-24-19/h1-7,10,14H,8-9,11-12H2,(H,22,27)(H,23,24) |
Clave InChI |
UYRLTVVHCUVNDM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)C2=NNC3=CC=CC=C32)C(=O)NCCC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-phenylacetamide](/img/structure/B12174036.png)
![N-[2-(1H-indol-3-yl)ethyl]-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide](/img/structure/B12174043.png)
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B12174045.png)
![2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B12174051.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B12174061.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B12174096.png)
![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B12174097.png)
methanone](/img/structure/B12174098.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-4-phenylbutanamide](/img/structure/B12174106.png)

